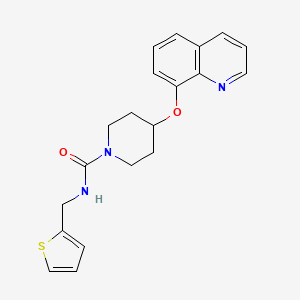

4-Bromofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromofuran-3-carboxylic acid” is an important chemical compound that has been increasingly studied for its various properties and potential applications in different fields of research and industry. It is a heterocyclic compound .

Synthesis Analysis

Carboxylic acids can be synthesized from carboxylic acids. These reactions tend to be more useful for multiple-step syntheses to build large and complex molecules . A novel pathway was proposed to explain their formation, involving the opening of the oxidised phenolic ring followed by the formation of a 5-membered ring by intramolecular nucleophilic addition .

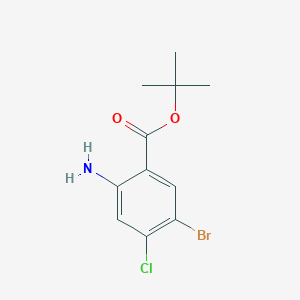

Molecular Structure Analysis

The molecular formula of “4-Bromofuran-3-carboxylic acid” is C5H3BrO3. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .

Physical And Chemical Properties Analysis

Carboxylic acids have certain physical properties. Boiling points increase with molar mass. Carboxylic acids having one to four carbon atoms are completely miscible with water. Solubility decreases with molar mass .

Aplicaciones Científicas De Investigación

a. Furanyl Cyclobutenediones:

- Significance : These compounds exhibit potent activity as G-protein coupled receptor antagonists, making them relevant in drug discovery and pharmacology .

Synthesis of Bioactive Molecules

The unique structure of 4-Bromofuran-3-carboxylic acid enables its incorporation into diverse bioactive molecules. Let’s explore one such application:

a. 5,6-Dehydronorcantharidins:- Significance : These compounds exhibit interesting biological activities, including antitumor and antiviral properties. Researchers continue to explore their potential in medicinal chemistry .

Chiral Furan Synthesis

The chirality of furans plays a crucial role in their biological activity. Researchers have developed methods to synthesize chiral furans using 4-Bromofuran-3-carboxylic acid. Here’s a glimpse:

a. Enantiopure Furan Derivatives:Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Furan derivatives have been studied for their potential biological activities, suggesting that 4-bromofuran-3-carboxylic acid may interact with its targets in a similar manner .

Biochemical Pathways

Furan derivatives have been associated with various biological activities, indicating that they may influence multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 4-bromofuran-3-carboxylic acid is currently unavailable .

Propiedades

IUPAC Name |

4-bromofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOKVRBZWMTUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromofuran-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)